Cas no 1803777-52-7 (2,4-Dichloro-3-fluorotoluene)
2,4-Dichloro-3-fluorotoluene Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-3-fluorotoluene
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- Inchi: 1S/C7H5Cl2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
- InChI Key: NVDVRXFAIRJNJT-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C)Cl)F
Computed Properties
- Exact Mass: 177.9752337g/mol
- Monoisotopic Mass: 177.9752337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.6
2,4-Dichloro-3-fluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006414-250mg |
2,4-Dichloro-3-fluorotoluene |
1803777-52-7 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010006414-500mg |
2,4-Dichloro-3-fluorotoluene |
1803777-52-7 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Alichem | A010006414-1g |
2,4-Dichloro-3-fluorotoluene |
1803777-52-7 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
2,4-Dichloro-3-fluorotoluene Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2,4-Dichloro-3-fluorotoluene
Comprehensive Guide to 2,4-Dichloro-3-fluorotoluene (CAS No. 1803777-52-7): Properties, Applications, and Industry Insights
2,4-Dichloro-3-fluorotoluene (CAS 1803777-52-7) is a halogenated aromatic compound gaining traction in specialty chemical synthesis. With its unique molecular structure featuring two chlorine atoms and one fluorine atom on a toluene backbone, this intermediate offers versatile reactivity for pharmaceutical, agrochemical, and material science applications. Researchers increasingly focus on its role in cross-coupling reactions and catalyzed transformations, aligning with trends toward sustainable halogen chemistry.
The compound's physicochemical properties—including a molecular weight of 193.02 g/mol, boiling point range of 210-215°C, and lipophilic character (LogP ~3.2)—make it valuable for designing bioactive molecules. Recent studies highlight its utility in constructing fluorinated scaffolds, addressing the growing demand for fluorine-containing APIs (Active Pharmaceutical Ingredients). Industry reports indicate a 12% annual growth in fluoroaromatic intermediates, driven by their metabolic stability and membrane permeability advantages.
Innovative applications of CAS 1803777-52-7 emerge in electronic materials, where its halogen-directed functionalization enables precise modifications of organic semiconductors. Patent analyses reveal its use in OLED precursor synthesis, particularly for hole-transport layers. Environmental considerations have spurred development of greener halogenation methods, with several manufacturers adopting catalytic fluorination processes to reduce waste.
Quality control protocols for 2,4-dichloro-3-fluorotoluene emphasize HPLC purity verification (>98.5%) and residual solvent monitoring. Analytical techniques like GC-MS and 19F NMR are critical for characterizing batch-to-batch consistency. Storage recommendations include amber glass containers under inert atmosphere to prevent photo-degradation and hydrolysis.
Market intelligence shows expanding supply chains for fluorinated building blocks, with Asia-Pacific producers accounting for 65% of global capacity. Regulatory landscapes continue evolving, particularly regarding halogenated compound handling under REACH guidelines. Technical discussions frequently address selective dechlorination strategies and regioselective substitutions to maximize synthetic utility.
Emerging research explores computational modeling of 1803777-52-7 derivatives to predict structure-activity relationships. Machine learning approaches now assist in optimizing reaction conditions, reducing typical process development timelines by 30-40%. These advancements position 2,4-dichloro-3-fluorotoluene as a key player in next-generation fine chemical manufacturing.
Environmental fate studies demonstrate moderate biodegradability (OECD 301B: 45-60% in 28 days) with low bioaccumulation potential. Industry best practices recommend closed-system processing and vapor recovery systems to minimize emissions. Lifecycle assessments compare favorably against perfluorinated alternatives, supporting its use in green chemistry initiatives.
Technical literature documents over 15 derivatization pathways for CAS 1803777-52-7, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. The ortho-fluorine effect significantly influences reaction kinetics, enabling novel chemo-selective transformations. Process chemists emphasize atom economy improvements through cascade halogen dance methodologies.
Global demand projections estimate 8-10% CAGR for multihalogenated toluenes through 2030, with 1803777-52-7 maintaining a market share of ~18% in this segment. Custom synthesis services now offer deuterated analogs and 13C-labeled versions for mechanistic studies and isotope dilution analysis applications.
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